

Methyl Chlorosulfonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl chlorosulfonate*

Cat. No.: *B042958*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **methyl chlorosulfonate**, a versatile and highly reactive chemical compound. It covers its fundamental properties, synthesis, reactivity, applications in research and drug development, and essential safety and handling protocols.

Introduction

Methyl chlorosulfonate, identified by the CAS number 812-01-1, is an organic compound with the chemical formula $\text{CH}_3\text{ClO}_3\text{S}$.^{[1][2][3][4]} It is a colorless to yellowish liquid with a characteristic pungent odor.^{[3][4][5]} As a member of the chlorosulfate family, it is recognized for its significant reactivity, making it a valuable reagent in various organic syntheses. Its utility is particularly noted in the pharmaceutical and agrochemical industries, where it serves as a key intermediate for introducing sulfonyl and methyl groups into molecules.^[5]

Chemical and Physical Properties

The fundamental physicochemical properties of **methyl chlorosulfonate** are summarized in the table below for easy reference.

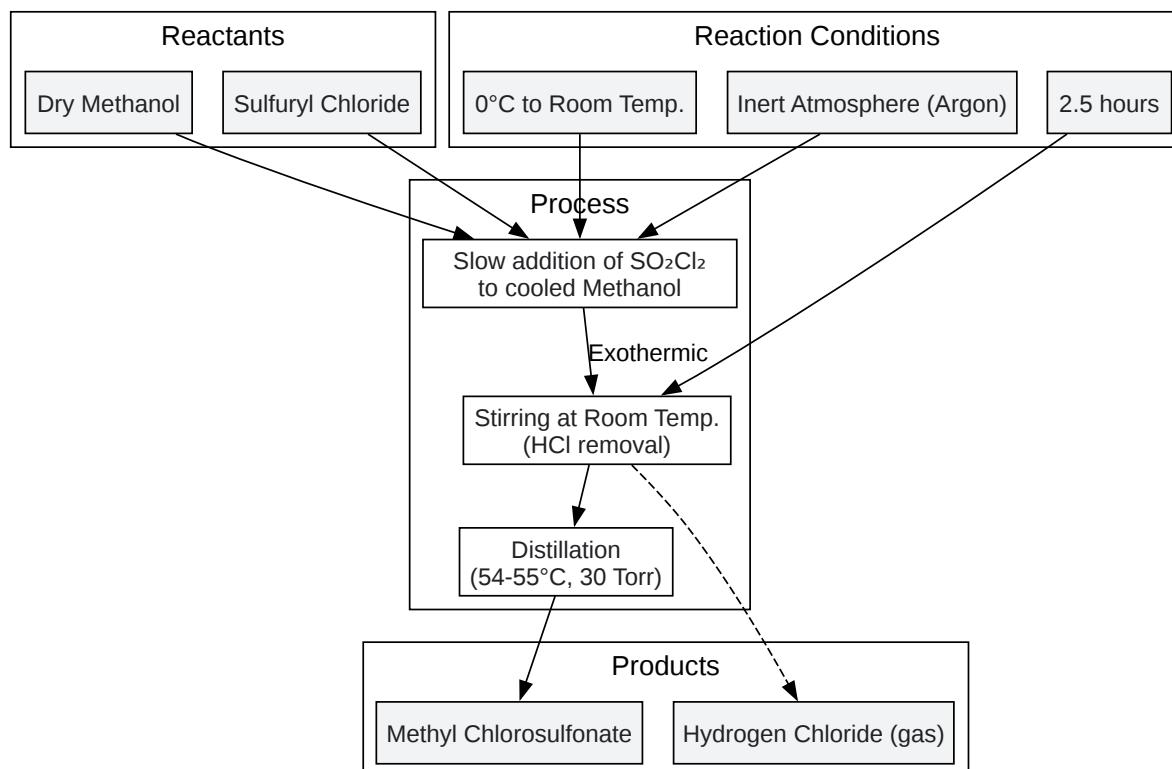
Property	Value	Reference
CAS Number	812-01-1	[1] [2] [3]
Molecular Formula	CH ₃ ClO ₃ S	[1] [2] [3] [4]
Molecular Weight	130.55 g/mol	[1] [3] [6]
Appearance	Colorless to yellowish liquid	[3] [5]
Odor	Pungent	[3] [4] [5]
Density	1.557 g/cm ³	[7]
Solubility	Soluble in alcohol, carbon tetrachloride, chloroform. Insoluble in water.	[3] [4]
IUPAC Name	Methyl sulfurochloridate	[2]
Synonyms	Methyl Chlorosulfonate, Chlorosulfuric acid methyl ester	[2] [6]

Synthesis of Methyl Chlorosulfonate

Methyl chlorosulfonate can be synthesized through various methods. The most common laboratory-scale preparation involves the reaction of sulfonyl chloride with methanol. Other methods include the reaction of methanol with chlorosulfonic acid and the insertion of sulfur trioxide into the carbon-chlorine bonds of methylene chloride.[\[5\]](#)

This protocol details a widely documented method for synthesizing **methyl chlorosulfonate**.[\[5\]](#) [\[8\]](#)

Materials:


- Methanol (dry)
- Sulfonyl chloride (SO₂Cl₂)
- Argon (or other inert gas)

- Round-bottom flask
- Dropping funnel
- Stirring apparatus
- Cooling bath (ice-water)
- Distillation apparatus

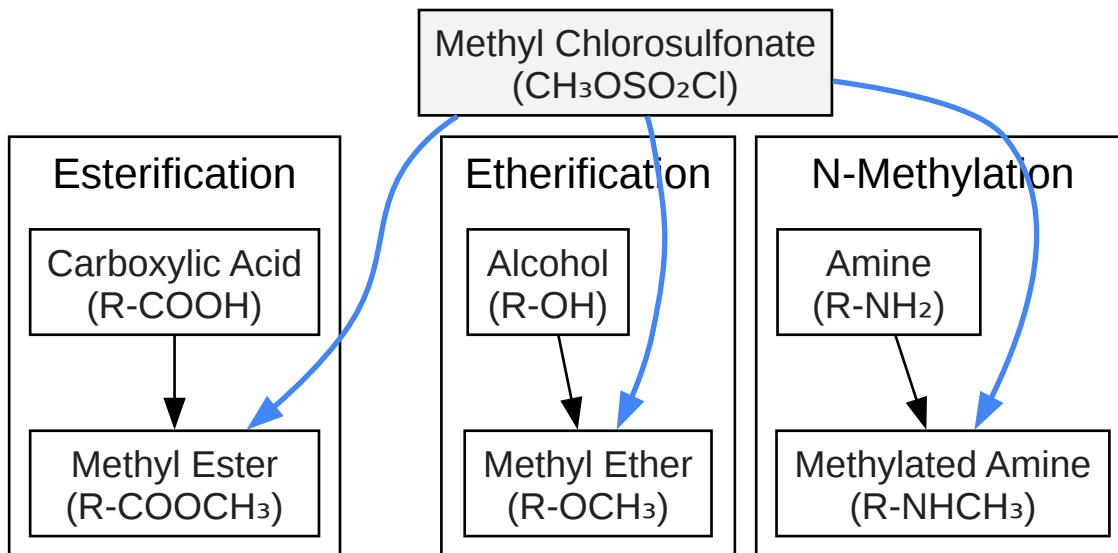
Procedure:

- Preparation: Cool 5 mL (0.12 mol) of dry methanol to 0°C in a round-bottom flask under an inert argon atmosphere.[8]
- Addition of Reactant: While stirring, add 10 mL (0.12 mol) of sulfonyl chloride dropwise to the cooled methanol over a period of 30 minutes. This slow addition is crucial to control the exothermic reaction.[8]
- Reaction: After the complete addition of sulfonyl chloride, allow the mixture to stir for 2 hours at room temperature. During this time, maintain a continuous flux of argon to facilitate the removal of the hydrogen chloride gas byproduct.[8]
- Purification: The resulting liquid is then purified by distillation. The fraction boiling at 54-55 °C under a pressure of 30 Torr is collected, yielding **methyl chlorosulfonate**.[8] The reported yield for this method is approximately 41%.[8]

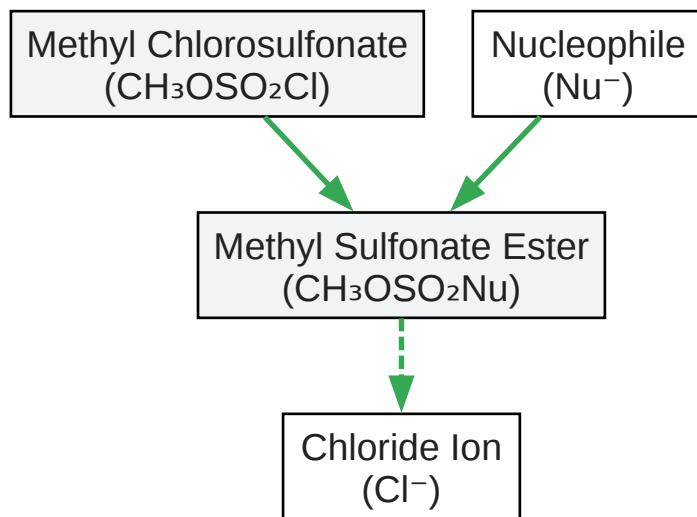
Synthesis of Methyl Chlorosulfonate

[Click to download full resolution via product page](#)

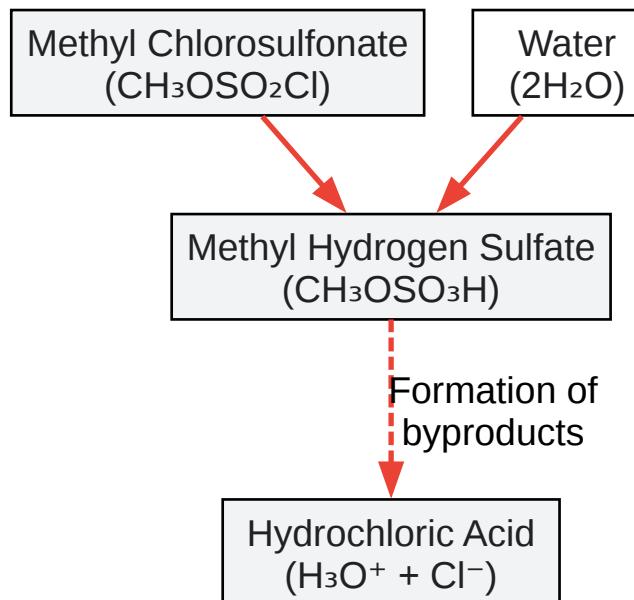
Caption: Workflow for the synthesis of **methyl chlorosulfonate**.


Reactivity and Applications

Methyl chlorosulfonate is a highly reactive compound used in a variety of chemical transformations. Its reactivity is primarily attributed to the presence of both a good leaving group (chlorosulfate) and an electrophilic methyl group.^[5]


Key Applications:

- **Methylating Agent:** It is a potent agent for methylation, used to introduce a methyl group to various nucleophiles. This is crucial in the synthesis of esters from carboxylic acids, ethers from alcohols, and in the N-methylation of amines.[5]
- **Introduction of the Chlorosulfonyl Group:** The chlorosulfonyl group can be transferred to other organic molecules, leading to the formation of sulfonyl chlorides, which are precursors to sulfones and other sulfur-containing compounds.[5]
- **Pharmaceutical and Agrochemical Synthesis:** It is widely used as a reagent for introducing sulfonyl groups, a common moiety in many pharmaceuticals, including sulfonamide antibiotics, and agrochemicals.[5]
- **Analytical Chemistry:** It can be employed as a derivatizing agent to enhance the volatility and ionization efficiency of certain analytes for analysis by gas chromatography (GC) and mass spectrometry (MS).[5]
- **Synthesis of Biologically Active Compounds:** In medicinal chemistry, it is used to modify existing drug molecules to enhance their biological activity.[5]


Methylation Reactions

Nucleophilic Substitution at Sulfur

Hydrolysis of Methyl Chlorosulfonate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [guidechem.com](#) [guidechem.com]
- 2. [veeprho.com](#) [veeprho.com]
- 3. Methyl chlorosulfonate | 812-01-1 [[chemicalbook.com](#)]
- 4. Methyl chlorosulfonate CAS#: 812-01-1 [[m.chemicalbook.com](#)]
- 5. Buy Methyl chlorosulfonate | 812-01-1 [[smolecule.com](#)]
- 6. Methyl chlorosulphate | CH3ClO3S | CID 69938 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 7. [chemicalbook.com](#) [chemicalbook.com]
- 8. Methyl chlorosulfonate synthesis - [chemicalbook](#) [chemicalbook.com]

- To cite this document: BenchChem. [Methyl Chlorosulfonate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042958#cas-number-for-methyl-chlorosulfonate\]](https://www.benchchem.com/product/b042958#cas-number-for-methyl-chlorosulfonate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com